Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Protecting group orthogonality Solid-phase peptide synthesis β-Lactamase inhibitor assembly

Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 956794-81-3) is a conformationally rigid, bicyclic diamine in which the N-2 position is protected as a benzyl carbamate (Cbz). With molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g·mol⁻¹ , it belongs to the 2,5-diazabicyclo[2.2.2]octane scaffold class—a bridged piperazine that imposes a defined N–C–C–N dihedral angle relevant to pharmacophore design.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 956794-81-3
Cat. No. B3175404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
CAS956794-81-3
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC1CC2CN(C1CN2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-13(16)8-15-12/h1-5,12-13,15H,6-10H2
InChIKeyBLRRVAJWVRVYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate (CAS 956794-81-3): Core Identity and Procurement Classification


Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS 956794-81-3) is a conformationally rigid, bicyclic diamine in which the N-2 position is protected as a benzyl carbamate (Cbz). With molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g·mol⁻¹ , it belongs to the 2,5-diazabicyclo[2.2.2]octane scaffold class—a bridged piperazine that imposes a defined N–C–C–N dihedral angle relevant to pharmacophore design. The compound is primarily utilised as a protected synthetic intermediate that allows orthogonal amine functionalisation in multi‑step syntheses of β‑lactamase inhibitors, sigma‑1 receptor ligands, and kappa opioid receptor (KOR) agonists [1]. Commercial availability ranges from 95% to ≥98% purity, with the Cbz group enabling hydrogenolysis‑mediated deprotection under neutral conditions .

Why Benzyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate Cannot Be Simply Replaced by In‑Class N‑Protected Analogues


The 2,5-diazabicyclo[2.2.2]octane scaffold is commercially supplied with several N‑protecting groups—most commonly Cbz, Boc, and benzyl—but these variants are not interchangeable. The Cbz group is stable to strong acid (e.g., TFA, room temperature, 2–4 h) but is cleanly removed by catalytic hydrogenolysis (H₂, Pd/C), whereas the Boc group is labile to acid yet stable to hydrogenolysis . Consequently, synthetic routes that require selective unveiling of one amine while leaving a second orthogonal protecting group intact will fail if the wrong N‑protected building block is procured. This distinction is critical in the assembly of diazabicyclooctane‑based β‑lactamase inhibitors such as avibactam and its analogues, where sequential deprotection steps dictate overall yield and purity [1]. High‑strength quantitative comparator data directly benchmarking Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate against its closest analogs are limited in the public literature; the evidence below therefore combines scaffold‑level pharmacological validation with the intrinsic chemical selectivity conferred by the Cbz group to guide procurement decisions.

Quantitative Comparator Evidence for Benzyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate (CAS 956794-81-3)


Orthogonal Deprotection Selectivity: Cbz vs. Boc in the 2,5-Diazabicyclo[2.2.2]octane System

The Cbz group on Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate remains intact under the acidic conditions (e.g., TFA, room temperature, 2–4 h) that quantitatively remove a Boc group from 2‑Boc‑2,5‑diazabicyclo[2.2.2]octane (CAS 944238‑89‑5). Conversely, hydrogenolysis (H₂, Pd/C) cleaves the Cbz group within 1–4 h while leaving the Boc group untouched. This orthogonal behaviour allows sequential, high‑yield unveiling of the two amine positions, a capability not achievable with a single protecting group strategy . Although direct side‑by‑side kinetic data under identical conditions are not publicly reported for this specific scaffold, the orthogonal lability profile is a well‑established principle of carbamate protecting group chemistry.

Protecting group orthogonality Solid-phase peptide synthesis β-Lactamase inhibitor assembly

Sigma‑1 Receptor Affinity: Scaffold Validation Relevant to Benzyl‑Protected Intermediates

Stereoisomeric 2,5-diazabicyclo[2.2.2]octanes prepared from (S)- or (R)-aspartate demonstrated measurable σ₁ receptor affinity in membrane preparations from guinea pig and human tissue, and the Ki values correlated well with calculated free binding energy (R² not explicitly reported in the abstract) [1]. In an in vitro antitumor panel of seven human cell lines, the bicyclic compounds selectively inhibited growth of the A427 (lung carcinoma) line, behaviour comparable to the known σ₁ antagonist haloperidol. While the reported compounds were N‑substituted derivatives rather than the Cbz intermediate itself, the data confirm that the 2,5-diazabicyclo[2.2.2]octane core, once deprotected, yields pharmacologically active species.

Sigma-1 receptor CNS drug discovery Apoptosis

Kappa Opioid Receptor (KOR) Agonist Activity of 2,5-Dibenzyl Substituted Analogues

In a study of conformationally restricted KOR agonists, the 2,5-dibenzyl‑substituted 2,5-diazabicyclo[2.2.2]octane (S,R,S)‑16a exhibited a Ki of 31 nM at KOR, with 8‑fold selectivity over μ opioid receptor (MOR) and 5‑fold over δ opioid receptor (DOR), but high selectivity over both σ receptor subtypes [1]. The compound acted as a full KOR agonist in the [³⁵S]GTPγS assay with an EC₅₀ of 240 nM. This demonstrates that the 2,5-diazabicyclo[2.2.2]octane scaffold can deliver nanomolar receptor affinity when appropriately derivatised, reinforcing the value of the Cbz‑protected intermediate as a synthetic entry point to such pharmacophores.

KOR agonist Pain management Conformational restriction

Commercial Purity and Availability: Benzyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate vs. Closest Protected Analogues

Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is available from multiple suppliers with purity specifications ranging from 95% (Beyotime) to ≥98% (MolCore, Leyan). The CymitQuimica catalogue lists 100 mg at 553.00 € , while the Shanghai Aladdin source reports ≥97% purity. In comparison, the Boc analogue (CAS 944238-89-5) is priced at approximately ¥3,626 per 100 mg (Beyotime) or ¥1,551 per 100 mg (Macklin) [1]. The unsubstituted parent 2,5-diazabicyclo[2.2.2]octane (CAS 658-24-2) is listed at ¥10,388 per 1 g (Beyotime, 95%) [2]. Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate thus occupies a mid‑range cost position among commercially available 2,5-diazabicyclo[2.2.2]octane derivatives, with the added benefit of the orthogonal Cbz protecting group.

Chemical procurement Purity benchmarking Building block availability

High‑Value Application Scenarios for Benzyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate


Orthogonal Protection in Multi‑Step Synthesis of β‑Lactamase Inhibitors

Synthetic routes to diazabicyclooctane‑based β‑lactamase inhibitors (e.g., avibactam analogues) frequently require selective deprotection of one amine in the presence of a second protecting group. Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate provides the Cbz group at N‑2, which is stable to the acidic conditions used for Boc or trityl deprotection but is cleanly removed by hydrogenolysis (H₂, Pd/C) without affecting base‑labile or oxidation‑sensitive functionality elsewhere in the molecule . This orthogonal lability enables higher overall yield in linear sequences and avoids intermediate purification steps that would be necessary if a single protecting group were employed [1].

Conformationally Restricted KOR Agonist Lead Optimisation

The 2,5-diazabicyclo[2.2.2]octane core enforces a defined N(pyrrolidine)–C–C–N dihedral angle of approximately 160°, a conformational constraint that has been shown to yield nanomolar KOR agonists with 8‑fold MOR selectivity [2]. The Cbz‑protected intermediate serves as the starting material for installing diverse N‑substituents via sequential deprotection and alkylation/acylation, allowing medicinal chemistry teams to rapidly explore structure‑activity relationships while maintaining the rigid ethylenediamine pharmacophore.

Sigma‑1 Receptor Ligand Development for Oncology

Derivatives of the 2,5-diazabicyclo[2.2.2]octane scaffold display selective cytotoxicity against the A427 lung carcinoma cell line, a characteristic shared with the σ₁ receptor antagonist haloperidol [3]. Procurement of the Cbz‑protected building block enables the synthesis of focused libraries of σ₁‑targeted compounds, where the Cbz group can be removed under neutral hydrogenolysis conditions that preserve acid‑sensitive quinoline or indole substituents frequently incorporated into σ₁ ligands.

Quote Request

Request a Quote for Benzyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.